

Crystal Structure of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Diphenylbenzene-1,4-dicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2,5-Diphenylbenzene-1,4-dicarboxylic acid**, a key organic linker in the synthesis of metal-organic frameworks (MOFs). This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and visual representations of its structure and experimental workflow.

Core Crystallographic Data

The crystal structure of **2,5-Diphenylbenzene-1,4-dicarboxylic acid** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference. This data is essential for understanding the solid-state conformation and packing of the molecule, which influences the properties of materials synthesized from it.

Parameter	Value
Chemical Formula	C ₂₀ H ₁₄ O ₄
Formula Weight	318.32 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.923(2)
b (Å)	7.5039(15)
c (Å)	9.779(2)
α (°)	90
β (°)	113.15(3)
γ (°)	90
Volume (Å ³)	737.3(3)
Z	2
Density (calculated)	1.432 Mg/m ³
CCDC Number	791335

Experimental Protocols

The successful synthesis and crystallization of **2,5-Diphenylbenzene-1,4-dicarboxylic acid** are critical for obtaining high-quality crystals suitable for structural analysis and for use as a linker in MOF synthesis. The detailed methodologies are provided below.

Synthesis of 2,5-Diphenylbenzene-1,4-dicarboxylic acid

The synthesis of the target compound is achieved through a Suzuki coupling reaction followed by hydrolysis.

- Suzuki Coupling: Diethyl 2,5-dibromoterephthalate (1.0 g, 2.55 mmol), phenylboronic acid (0.78 g, 6.38 mmol), and potassium carbonate (1.06 g, 7.65 mmol) are combined in a

mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL). The reaction mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.15 g, 0.13 mmol) is then added, and the mixture is heated to reflux for 48 hours under an argon atmosphere.

- **Work-up and Purification:** After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, diethyl 2,5-diphenylterephthalate, is purified by column chromatography on silica gel.
- **Hydrolysis:** The purified diethyl 2,5-diphenylterephthalate is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux for 24 hours.
- **Isolation:** After cooling, the reaction mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of **2,5-Diphenylbenzene-1,4-dicarboxylic acid**. The white solid is collected by filtration, washed with water, and dried under vacuum.

Single Crystal Growth

High-quality single crystals of **2,5-Diphenylbenzene-1,4-dicarboxylic acid** suitable for X-ray diffraction were grown by slow evaporation.

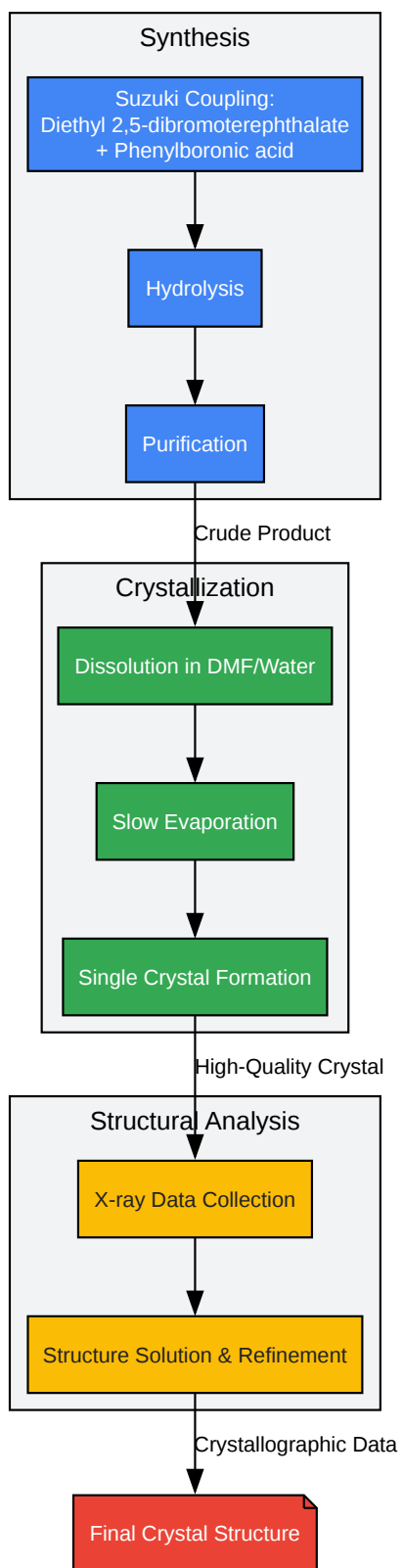
- **Solvent Selection:** A suitable solvent system for crystallization is a mixture of N,N-dimethylformamide (DMF) and water.
- **Procedure:** **2,5-Diphenylbenzene-1,4-dicarboxylic acid** is dissolved in a minimal amount of DMF. Deionized water is then added dropwise until the solution becomes slightly turbid. The solution is then gently warmed until it becomes clear again. The vial is loosely capped and left undisturbed at room temperature.
- **Crystal Formation:** Colorless, plate-like crystals typically form over a period of several days.

X-ray Data Collection and Structure Refinement

- **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-ray intensity data are collected at a controlled temperature using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- **Structure Solution and Refinement:** The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the carboxylic acid groups are located from the difference Fourier map and refined isotropically, while the remaining hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure of **2,5-Diphenylbenzene-1,4-dicarboxylic acid**.



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Experimental Workflow for Crystal Structure Determination.

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